Triethylsilyl phenoxyacetate
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Overview
Description
Triethylsilyl phenoxyacetate is an organosilicon compound widely used in organic synthesis, particularly as a protecting group for alcohols and phenols. The triethylsilyl group is known for its stability and ease of removal, making it a valuable tool in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethylsilyl phenoxyacetate can be synthesized through the reaction of phenoxyacetic acid with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the triethylsilyl ester by neutralizing the hydrochloric acid by-product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Triethylsilyl phenoxyacetate undergoes various chemical reactions, including:
Oxidation: The triethylsilyl group can be oxidized to form silanols.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The triethylsilyl group can be substituted with other functional groups using reagents like fluoride ions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Fluoride ions: For deprotection of the triethylsilyl group.
Hydrosilanes: For reduction reactions.
Oxidizing agents: For oxidation reactions.
Major Products Formed
The major products formed from these reactions include silanols, alcohols, and various substituted phenoxyacetates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Triethylsilyl phenoxyacetate has numerous applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at specific sites.
Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of complex drug molecules.
Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of triethylsilyl phenoxyacetate involves the formation of a stable silyl ether linkage, which protects the hydroxyl group from participating in unwanted reactions. The triethylsilyl group can be selectively removed using fluoride ions, which cleave the Si-O bond, regenerating the free hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl phenoxyacetate
- Tert-butyldimethylsilyl phenoxyacetate
- Triisopropylsilyl phenoxyacetate
Uniqueness
Triethylsilyl phenoxyacetate is unique due to its balance of stability and ease of removal. While trimethylsilyl groups are easier to remove, they are less stable under acidic conditions. Tert-butyldimethylsilyl and triisopropylsilyl groups offer greater stability but are more challenging to remove. This compound provides an optimal balance, making it a versatile choice for various applications .
Properties
CAS No. |
57355-80-3 |
---|---|
Molecular Formula |
C14H22O3Si |
Molecular Weight |
266.41 g/mol |
IUPAC Name |
triethylsilyl 2-phenoxyacetate |
InChI |
InChI=1S/C14H22O3Si/c1-4-18(5-2,6-3)17-14(15)12-16-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3 |
InChI Key |
GZEYPXSUYFPHFW-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
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